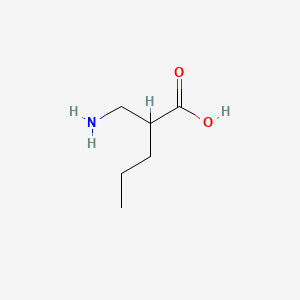
2-(Aminomethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, where an aminomethyl group is attached to the second carbon atom of the pentanoic acid chain
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Zukünftige Richtungen
One study suggests that pentanoic acid could be used to improve the performance of 2D 2-thiopheneethylammonium tin iodide (TEA2SnI4) perovskite field-effect transistors . Another source suggests that pentanoic acid is being studied for its potential role in the production of biofuels . These findings suggest potential future directions for the use of 2-(Aminomethyl)pentanoic acid.
Wirkmechanismus
Target of Action
2-(Aminomethyl)pentanoic acid is a chemical compound with the molecular formula C6H13NO2 It is structurally similar to branched-chain amino acids (bcaas) like leucine, isoleucine, and valine , which are known to interact with various enzymes involved in BCAA metabolism .
Mode of Action
For instance, BCAAs are converted into branched-chain ketoacids by the enzyme branched-chain aminotransferase (BCAT) . This could potentially be a point of interaction for this compound.
Biochemical Pathways
BCAAs undergo transamination by BCAT to form branched-chain ketoacids . These ketoacids are then decarboxylated in a reaction catalyzed by the branched-chain ketoacid dehydrogenase complex .
Pharmacokinetics
It is known to be a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability may be affected by storage conditions, as it is recommended to be kept in a dark place under an inert atmosphere . Additionally, its efficacy and action could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile, 2-(cyanomethyl)pentanoic acid, using a metal catalyst such as palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(nitromethyl)pentanoic acid.
Reduction: Formation of 2-(aminomethyl)pentanol.
Substitution: Formation of various N-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)pentanoic acid can be compared with other similar compounds, such as:
2-(Aminomethyl)butanoic acid: This compound has a shorter carbon chain and may exhibit different reactivity and biological activity.
2-(Aminomethyl)hexanoic acid: This compound has a longer carbon chain and may have different solubility and stability properties.
2-(Aminomethyl)propanoic acid: This compound has a branched structure and may show different steric effects in chemical reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(aminomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZHUGRMDRKAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

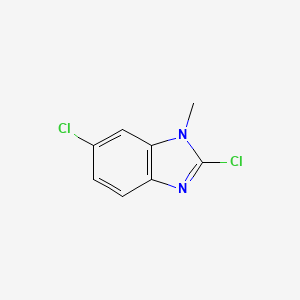
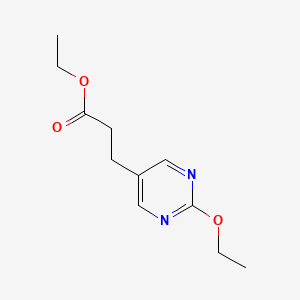
![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
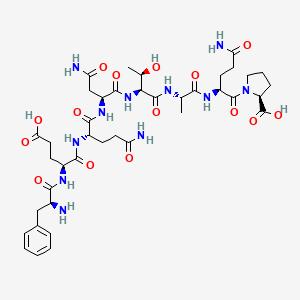



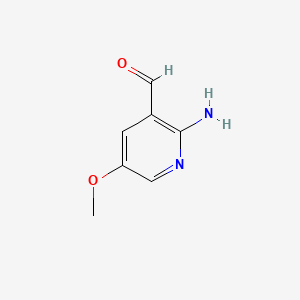
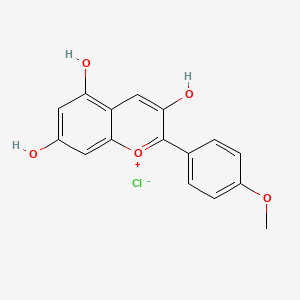
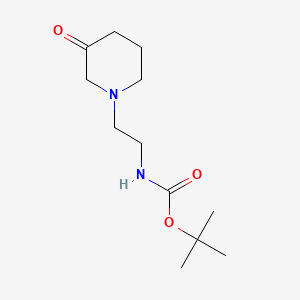
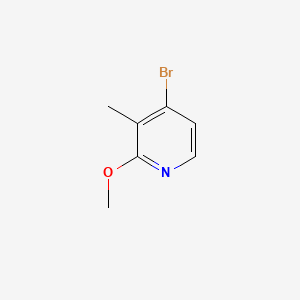
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
